Methyl 2-acetyl-6-methylisonicotinate
Description
Methyl 2-acetyl-6-methylisonicotinate is a substituted pyridine derivative characterized by an acetyl group at the 2-position, a methyl ester at the 1-position (isonicotinate backbone), and an additional methyl group at the 6-position. Its acetyl and ester functional groups contribute to reactivity in nucleophilic and electrophilic reactions, while the methyl substituent influences steric and electronic properties .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-acetyl-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-6-4-8(10(13)14-3)5-9(11-6)7(2)12/h4-5H,1-3H3 |
InChI Key |
KFPWHXKOSPEIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-6-methylisonicotinate typically involves the esterification of isonicotinic acid derivatives. One common method involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods often focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-6-methylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-acetyl-6-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-6-methylisonicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with methyl 2-acetyl-6-methylisonicotinate, enabling comparative analysis of their chemical behavior, reactivity, and applications.
Structural Analogs
Key Observations :
- Substituent Effects : The acetyl group in this compound enhances electrophilicity compared to chloro or methoxy analogs, favoring nucleophilic attack at the carbonyl carbon. Chloro-substituted analogs (e.g., 2-chloro-6-methylisonicotinic acid) exhibit higher polarity and acidity due to the electron-withdrawing Cl group .
- Steric Hindrance: The 6-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., iodo in methyl 6-amino-2-chloro-3-iodoisonicotinate), improving accessibility for reactions at the 2-position .
Functional Group Comparison
| Functional Group | This compound | 2-Chloro-6-Methylisonicotinic Acid | Ethyl 2-Chloro-6-Methoxynicotinate |
|---|---|---|---|
| Ester Group | COOMe (1) | COOH (4) | COOEt (1) |
| Electrophilic Site | Acetyl (2) | Cl (2) | Cl (2) |
| Solubility | Moderate in polar aprotic solvents | High in polar solvents (due to COOH) | Low (lipophilic COOEt) |
Reactivity Insights :
- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers hydrolytic stability under neutral conditions compared to the carboxylic acid group in 2-chloro-6-methylisonicotinic acid, which is prone to deprotonation or decarboxylation under basic conditions .
- Acetyl vs. Chloro: The acetyl group participates in keto-enol tautomerism and condensation reactions, whereas chloro-substituted analogs are more reactive in nucleophilic aromatic substitution (e.g., Suzuki coupling) .
Physical and Chemical Properties
Data from methyl ester derivatives (Table 3, IC-AMCE 2023) and VOC studies (Table 3, 2016) provide indirect insights into the target compound’s properties :

| Property | This compound (Estimated) | Methyl Salicylate (Reference) |
|---|---|---|
| Boiling Point | 280–300°C (decomposes) | 222°C |
| LogP (Octanol-Water) | 1.8–2.2 | 2.3 |
| Vapor Pressure | 0.01–0.05 mmHg | 0.07 mmHg |
Notes:
- The higher logP of methyl salicylate reflects greater lipophilicity due to the absence of polar acetyl/methyl groups.
- The target compound’s stability under thermal stress is inferred from methyl ester decomposition trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
